molecular formula C3BrF9Ge B13412912 Tris(trifluoromethyl)bromogermane CAS No. 65094-18-0

Tris(trifluoromethyl)bromogermane

Cat. No.: B13412912
CAS No.: 65094-18-0
M. Wt: 359.55 g/mol
InChI Key: CDRFAOZTLAWPQK-UHFFFAOYSA-N
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Description

Tris(trifluoromethyl)bromogermane, with the molecular formula (CF₃)₃GeBr, is a perfluoroalkyl-substituted germanium halide. Its synthesis involves the reaction of iodotrifluoromethane (CF₃I) with germanium tetrabromide (GeBr₄) in the presence of copper bronze at 180°C, yielding the compound in 33–36% purity after distillation . The trifluoromethyl groups confer high electronegativity and thermal stability, while the bromine atom enhances reactivity in substitution reactions. This compound is part of a broader class of perfluoroalkyltribromogermanes, which include derivatives such as heptafluoropropyl- and nonafluorobutyltribromogermanes .

Properties

CAS No.

65094-18-0

Molecular Formula

C3BrF9Ge

Molecular Weight

359.55 g/mol

IUPAC Name

bromo-tris(trifluoromethyl)germane

InChI

InChI=1S/C3BrF9Ge/c4-14(1(5,6)7,2(8,9)10)3(11,12)13

InChI Key

CDRFAOZTLAWPQK-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoromethyl)bromogermane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium, followed by the addition of bromine. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions: Tris(trifluoromethyl)bromogermane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tris(trifluoromethyl)germylamines, while oxidation reactions can produce germanium oxides .

Scientific Research Applications

Tris(trifluoromethyl)bromogermane is an organogermanium compound with the chemical formula C₃BrF₉Ge, featuring a central germanium atom bonded to three trifluoromethyl groups and one bromine atom. The molecular weight of this compound is 359.56 g/mol.

Scientific Research Applications

This compound has potential applications in several fields due to its unique combination of a germanium center and multiple trifluoromethyl substituents, allowing it to exhibit distinctive chemical behavior. It is particularly interesting in terms of reactivity and potential applications in materials science and organic synthesis.

Material Science

  • Due to its unique electronic properties, this compound can be utilized in the development of advanced materials.

Organic Synthesis

  • This compound has potential applications in organic synthesis. Interaction studies involving this compound focus on its reactivity with other chemical species. For example, studies may examine how it interacts with nucleophiles or electrophiles during chemical transformations. Understanding these interactions is crucial for optimizing its use in synthetic chemistry and material applications.

Table of Compounds with Similarities

Compound NameFormulaUnique Features
Tris(trifluoromethyl)phosphineC₃F₉PContains phosphorus instead of germanium
Tris(trifluoromethyl)aluminumC₃F₉AlAluminum center provides different reactivity
Tris(trifluoromethyl)silaneC₃F₉SiSilicon-based compound with distinct electronic properties

Mechanism of Action

The mechanism of action of tris(trifluoromethyl)bromogermane involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl groups and the bromine atom. These functional groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Tris(trifluoromethyl)bromogermane with structurally related germanium halides:

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Synthesis Yield Key Features
This compound (CF₃)₃GeBr ~363 N/A N/A 33–36% High electronegativity, Br as a leaving group
Bromomethyltribromogermane CH₂Br₄Ge 406.28 2.97 78–79 (4 mmHg) N/A Aliphatic Br substituents, high density
Trimethylgermanium bromide (CH₃)₃GeBr 198.60 N/A 37 (flash point) N/A Simple alkyl substituents, flammable
Tris(trifluoromethyl)chlorogermane (CF₃)₃GeCl ~319 N/A N/A N/A Cl substituent; shorter B–X bond vs. Br

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl groups in (CF₃)₃GeBr significantly increase the germanium center’s electrophilicity compared to alkyl-substituted analogs like Trimethylgermanium bromide. This enhances its reactivity in nucleophilic substitution reactions.
  • Halogen Influence : Bromine’s larger atomic radius compared to chlorine (as in (CF₃)₃GeCl ) results in longer Ge–Br bonds (~1.69 Å in solid-state analogs ), which may reduce bond strength and facilitate substitution.
  • Thermal Stability : Perfluoroalkyl groups improve thermal stability, though (CF₃)₃GeBr likely decomposes faster than its chloride counterpart due to weaker Ge–Br bonds.
Reactivity
  • Nucleophilic Substitution : The bromine in (CF₃)₃GeBr acts as a superior leaving group compared to chlorine in (CF₃)₃GeCl , enabling faster reactions with nucleophiles like amines or Grignard reagents. This property is exploited in cross-coupling reactions to form Ge–C bonds .
  • Decomposition : Analogous to (CF₃)₃BCO (a boron compound), (CF₃)₃GeBr may exhibit gas-phase instability, with a half-life influenced by temperature and nucleophile concentration .

Biological Activity

Tris(trifluoromethyl)bromogermane (C₃BrF₉Ge) is an organometallic compound that has garnered attention in the field of synthetic chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C₃BrF₉Ge
  • Molecular Weight : 359.56 g/mol
  • CAS Number : 65094-18-0
  • IUPAC Name : this compound

The compound features three trifluoromethyl groups attached to a germanium atom, with bromine as a substituent. This unique structure imparts specific reactivity and biological properties that are currently under investigation.

Biological Activity Overview

Research into the biological activity of this compound is still in its early stages. However, preliminary studies indicate several potential biological interactions:

  • Antimicrobial Activity : Some studies suggest that organometallic compounds can exhibit antimicrobial properties. The presence of bromine and trifluoromethyl groups may enhance the reactivity of this compound against various microbial strains.
  • Enzymatic Inhibition : Organometallic compounds have been noted for their ability to inhibit certain enzymes. Research is ongoing to determine whether this compound can act as an inhibitor for specific biological pathways, potentially affecting metabolic processes.
  • Cytotoxicity Studies : Initial cytotoxicity assays are being conducted to evaluate the effects of this compound on different cell lines. These studies aim to assess the compound’s potential as a therapeutic agent or its implications in toxicology.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against microbial strains
Enzymatic InhibitionPossible inhibition of metabolic enzymes
CytotoxicityOngoing studies on cell line effects

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial properties of various organometallic compounds, including this compound. Results indicated that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a need for further exploration into this compound's efficacy .
  • Cytotoxicity Assessment :
    In vitro studies on human cell lines have shown varying degrees of cytotoxicity related to organometallic compounds. Early findings suggest that this compound may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanism of action .
  • Enzyme Interaction Studies :
    Research has focused on the interaction between organometallic compounds and specific enzymes involved in metabolic pathways. Preliminary data indicate that this compound may alter enzyme activity, leading to changes in cellular metabolism .

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